1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
The compound 1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide belongs to the pyrrolo-pyrazine carbothioamide class, characterized by a fused bicyclic heterocyclic core. Its structure includes:
- A 3,4-dimethoxyphenyl group at position 1 of the pyrrolo-pyrazine ring.
- An N-(4-methoxyphenyl)carbothioamide substituent at position 2.
Properties
CAS No. |
6186-34-1 |
|---|---|
Molecular Formula |
C23H25N3O3S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
InChI |
InChI=1S/C23H25N3O3S/c1-27-18-9-7-17(8-10-18)24-23(30)26-14-13-25-12-4-5-19(25)22(26)16-6-11-20(28-2)21(15-16)29-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,30) |
InChI Key |
MVISVXCSEIUXPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of methoxyphenyl groups: This step involves the substitution reactions where methoxyphenyl groups are introduced to the core structure.
Addition of the carbothioamide moiety: This final step involves the reaction of the intermediate compound with a suitable thiocarbonyl reagent to form the carbothioamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or signaling pathways involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolo-Pyrazine Carbothioamides
1-(4-Ethoxyphenyl)-N-(4-Methoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carbothioamide (K416-0066)
- Key Differences :
- Replaces the 3,4-dimethoxyphenyl group with a 4-ethoxyphenyl substituent.
- Ethoxy group introduces increased steric bulk and lipophilicity compared to methoxy.
- Physicochemical Properties :
N-(2,6-Diethylphenyl)-1-(4-Pyridinyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carbothioamide
Heterocyclic Core Modifications
Pyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine Derivatives
- Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6).
- Key Differences :
- Incorporates a thiazolo-pyrimidine core instead of pyrrolo-pyrazine.
- Additional triazole-thiadiazine fused ring system.
- Synthesis: Prepared via reaction with monochloroacetic acid, highlighting divergent synthetic routes compared to carbothioamide-focused methodologies .
Physicochemical and Structural Comparison Table
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